

Technical Whitepaper: 2-Dimethylamino-3-nitrofluorene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Dimethylamino-3-nitrofluorene

CAS No.: 57105-64-3

Cat. No.: B11991536

[Get Quote](#)

Part 1: Chemical Identity & Core Properties[1]

2-Dimethylamino-3-nitrofluorene is a synthetic derivative of fluorene, distinct from its more common isomers (such as the 7-nitro or 1-nitro derivatives) due to the specific ortho positioning of the nitro group relative to the dimethylamino substituent. This steric proximity influences its metabolic activation and DNA binding potential.

Identification Data

Property	Detail
Chemical Name	2-Dimethylamino-3-nitrofluorene
CAS Number	57105-64-3
Synonyms	N,N-Dimethyl-3-nitro-9H-fluoren-2-amine; 3-Nitro-2-(dimethylamino)fluorene
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₂
Molecular Weight	254.29 g/mol
Structure	Fluorene core with –N(CH ₃) ₂ at position 2 and –NO ₂ at position 3
Appearance	Yellow to orange crystalline solid (typical of nitrofluorenes)
Solubility	Soluble in DMSO, acetone, chloroform; insoluble in water

Structural Significance

The molecule features a fluorene backbone (two benzene rings fused to a central cyclopentadiene ring). The dimethylamino group at C2 is a strong electron-donating group, while the nitro group at C3 is electron-withdrawing.

- **Steric Hindrance:** The placement of the nitro group at C3 (ortho to the amino group) creates significant steric crowding, which can twist the nitro group out of planarity with the aromatic system, potentially reducing its resonance interaction and altering its reduction potential compared to the 7-nitro isomer.
- **Electronic Effects:** The "push-pull" electronic system (amino donor / nitro acceptor) facilitates specific metabolic pathways, particularly nitroreduction.

Part 2: Synthesis & Preparation Protocols[2][3]

Directive: The synthesis of the specific 3-nitro isomer requires controlling the regioselectivity of nitration. Direct nitration of 2-dimethylaminofluorene often yields the 7-nitro isomer (para-like

substitution on the other ring) as the major product. Therefore, a directed approach using protected intermediates is recommended for high purity.

Synthetic Pathway (Recommended)

The most robust route involves the nitration of 2-acetylaminofluorene (2-AAF), separation of the 3-nitro isomer, hydrolysis, and subsequent methylation.

Step 1: Nitration of 2-Acetylaminofluorene

- Reagents: 2-Acetylaminofluorene, fuming Nitric Acid (HNO_3), Acetic Anhydride (Ac_2O), Acetic Acid (AcOH).
- Procedure:
 - Dissolve 2-acetylaminofluorene in a mixture of acetic acid and acetic anhydride.
 - Add fuming nitric acid dropwise at 0–5°C.
 - Allow the reaction to warm to room temperature. The acetamido group directs ortho (positions 1 and 3) and para (position 7).
 - Critical Step: The 7-nitro isomer is the major product. The 3-nitro-2-acetylaminofluorene is a minor product that must be separated via fractional crystallization or column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Step 2: Hydrolysis

- Reagents: 3-Nitro-2-acetylaminofluorene, HCl (aq), Ethanol.
- Procedure:
 - Reflux the purified 3-nitro-2-acetylaminofluorene in ethanolic HCl for 2–4 hours.
 - Neutralize with NaOH to precipitate 2-amino-3-nitrofluorene.
 - Filter and dry the orange/red solid.

Step 3: Reductive Methylation (N-Methylation)

- Reagents: 2-Amino-3-nitrofluorene, Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH_3CN) or Iodomethane (MeI) with Potassium Carbonate (K_2CO_3).
- Protocol (Reductive Alkylation):
 - Dissolve 2-amino-3-nitrofluorene in Acetonitrile/Acetic Acid (9:1).
 - Add excess aqueous formaldehyde (37%).
 - Add NaBH_3CN portion-wise over 30 minutes.
 - Stir for 2 hours. The reaction converts the primary amine ($-\text{NH}_2$) to the dimethylamine ($-\text{NMe}_2$).
 - Quench with water, extract with dichloromethane, and purify via recrystallization from ethanol.

Part 3: Mechanism of Action & Biological Activity

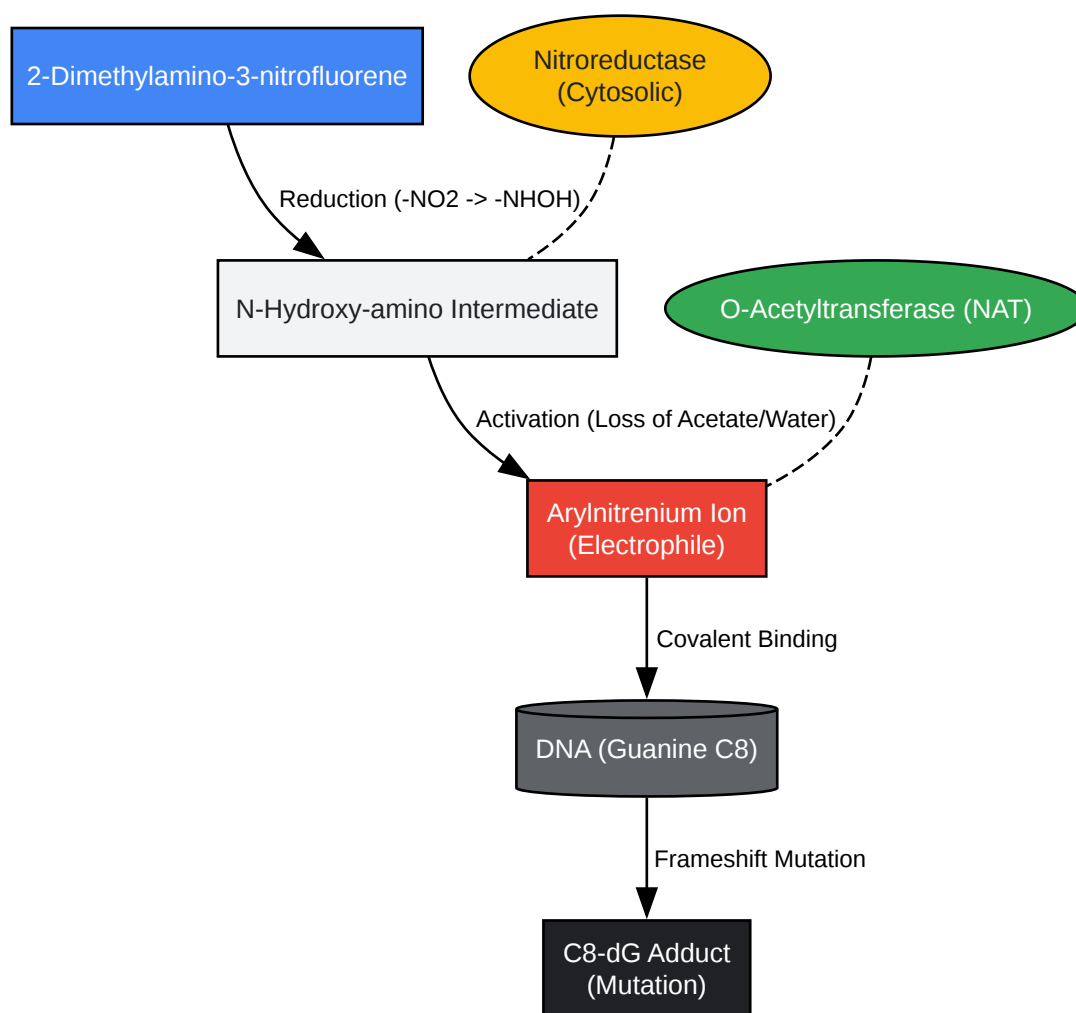
The biological activity of **2-dimethylamino-3-nitrofluorene** is governed by its metabolic activation. Like other nitroarenes, it is a pro-mutagen that requires enzymatic activation to damage DNA.

Metabolic Activation Pathway

The compound undergoes two competing pathways: Nitroreduction and Ring Oxidation. The nitroreduction pathway is critical for mutagenesis.

- Nitroreduction: Cytosolic nitroreductases reduce the $-\text{NO}_2$ group to a hydroxylamine ($-\text{NHOH}$).
- Esterification: The hydroxylamine is esterified (e.g., O-acetylation) to form an unstable nitrenium ion.
- DNA Adduct Formation: The electrophilic nitrenium ion attacks the C8 position of guanine in DNA, causing frameshift mutations.

Pathway Visualization (DOT)



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **2-dimethylamino-3-nitrofluorene** leading to DNA mutagenesis.

Part 4: Experimental Protocols (Mutagenicity)

To validate the biological identity of CAS 57105-64-3, the Salmonella typhimurium histidine reversion assay (Ames Test) is the standard protocol.

Ames Test Protocol

- Strains: TA98 (detects frameshifts, sensitive to nitroarenes) and TA100 (base-pair substitutions).

- Metabolic Activation: S9 mix (rat liver homogenate) is required if the bacterial strain lacks endogenous nitroreductases, though many nitrofluorenes are direct-acting in strains like TA98NR+.

Step-by-Step Workflow:

- Preparation: Dissolve **2-dimethylamino-3-nitrofluorene** in DMSO to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions.
- Inoculation: Add 0.1 mL of overnight bacterial culture (TA98) to 2 mL of molten top agar (containing trace histidine/biotin).
- Dosing: Add 0.1 mL of the test compound solution to the top agar.
 - Condition A: Without S9 (tests direct nitroreductase activity).
 - Condition B: With 0.5 mL S9 mix (tests cytochrome P450/NAT activation).
- Plating: Pour mixture onto minimal glucose agar plates.
- Incubation: Incubate at 37°C for 48 hours.
- Quantification: Count revertant colonies. A dose-dependent increase >2x background indicates mutagenicity.

Part 5: Safety & Handling

- Hazard Classification: Suspected Carcinogen (Category 2), Mutagen.
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and P100 particulate respirator if handling powder.
- Containment: All weighing and solution preparation must be performed inside a certified chemical fume hood.
- Deactivation: Treat waste with 10% sodium hypochlorite (bleach) or perform high-temperature incineration. Do not dispose of down the drain.

References

- PubChemLite. (2025). **2-dimethylamino-3-nitrofluorene** Structure and CID. University of Luxembourg.[1] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. PubChemLite - 2-dimethylamino-1-nitrofluorene \(C15H14N2O2\) \[pubchemlite.lcsb.uni.lu\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: 2-Dimethylamino-3-nitrofluorene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11991536/docs#technical-whitepaper-2-dimethylamino-3-nitrofluorene\]](https://www.benchchem.com/product/b11991536/docs#technical-whitepaper-2-dimethylamino-3-nitrofluorene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)